Dabigatran Impurity 11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

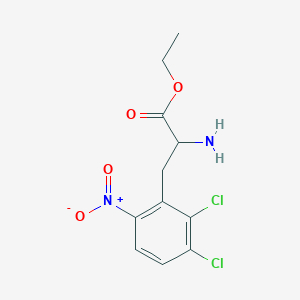

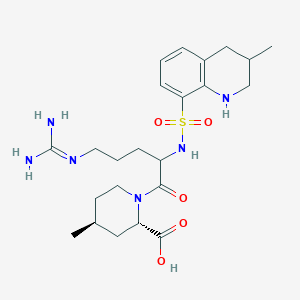

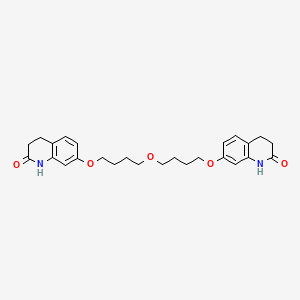

Dabigatran Impurity 11 is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication that belongs to the class of direct thrombin inhibitors . Structurally, it is a competitive and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade .

Molecular Structure Analysis

The molecular formula of Dabigatran Impurity 11 is C24H29N5O4 . The chemical name is (Z)-2-(((4-(N’-((Hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid .

科学研究应用

Analytical Method Development and Validation

Research has led to the development and validation of analytical methods for determining potential impurities in Dabigatran Etexilate, including Dabigatran Impurity 11. These methods, including Gradient RP-HPLC and LC-MS, are essential for ensuring the quality control of both the drug substance and drug products. They allow for the separation, identification, and quantification of impurities, which is crucial for maintaining the safety and efficacy of the medication (Nagadeep et al., 2015); (Arous & Al-Mardini, 2018).

Impurity Characterization and Synthesis

The characterization and synthesis of Dabigatran impurities, including Impurity 11, have been subjects of detailed studies. These studies aim to understand the formation pathways of these impurities during the manufacturing process and to develop strategies for minimizing their formation. This research is fundamental for improving the manufacturing process and enhancing the purity and safety of the drug (Zheng et al., 2014); (Reddy et al., 2017).

Method Validation for Stability and Quality Control

Validated analytical methods are crucial for stability studies and quality control of pharmaceuticals. Research in this area focuses on developing and validating methods that are highly accurate, precise, and linear for related substances of Dabigatran, including impurities. This research supports the regulatory requirements and ensures the drug's stability and efficacy over time (Dare et al., 2014).

属性

CAS 编号 |

1422495-93-9 |

|---|---|

产品名称 |

Dabigatran Impurity 11 |

分子式 |

C29H31N5O5 |

分子量 |

529.6 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)